molecular formula C22H22FNO3 B11382682 2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11382682
M. Wt: 367.4 g/mol
InChI Key: SYNZPFDXZQOUCF-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H22FNO3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dimethylphenoxy group, a fluorobenzyl moiety, and a furan ring. The molecular formula is C22H21ClFNO3C_{22}H_{21}ClFNO_3 with a molecular weight of approximately 401.9 g/mol.

PropertyValue
Molecular FormulaC22H21ClFNO3
Molecular Weight401.9 g/mol
IUPAC NameThis compound
Boiling Point530.7 ± 50.0 °C (Predicted)
Density1.191 ± 0.06 g/cm³ (Predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Phenoxy Intermediate : Reaction of 2,3-dimethylphenol with an acylating agent.
  • Introduction of the Fluorophenyl Group : Reaction with a fluorinated benzyl halide.
  • Incorporation of the Furan Ring : Final reaction with furan-2-ylmethylamine to yield the target compound.

Anticancer Effects

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit topoisomerase II activity, leading to apoptosis in various cancer cell lines including breast, colon, lung, and prostate cancers .

The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors that modulate cellular pathways, ultimately leading to apoptosis and reduced cell proliferation. Notably, the compound may induce reactive oxygen species (ROS) levels in cancer cells, contributing to cytotoxic effects .

Case Studies

  • Topoisomerase II Inhibition : In vitro studies demonstrated that certain derivatives showed potent inhibition of human topoisomerases, indicating potential as chemotherapeutic agents .
  • Cytoprotective Effects : Related compounds have been shown to protect against DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO), reducing oxidative stress and enhancing cellular survival .

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds known for their anticancer properties:

CompoundActivity TypeReference
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamideTopoisomerase II Inhibitor
N-(2-(3,5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231)Chemopreventive Agent

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22FNO3/c1-16-6-3-10-21(17(16)2)27-15-22(25)24(14-20-9-5-11-26-20)13-18-7-4-8-19(23)12-18/h3-12H,13-15H2,1-2H3

InChI Key

SYNZPFDXZQOUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)C

Origin of Product

United States

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